(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a picolinamide moiety. The dihydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)picolinamide dihydrochloride typically involves the reaction of (S)-piperidin-3-ylamine with picolinic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring or the picolinamide moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(Piperidin-3-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. The piperidine ring and picolinamide moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Piperidin-3-ylmethanol: This compound has a similar piperidine ring but differs in its functional groups.
(S)-4-(Piperidin-3-yl)aniline: Another similar compound with a piperidine ring but different substituents.
Uniqueness
(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride is unique due to its specific combination of the piperidine ring and picolinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H17Cl2N3O |
---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
N-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,14,15);2*1H |
InChI Key |
KMUBFBBEEZMCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.